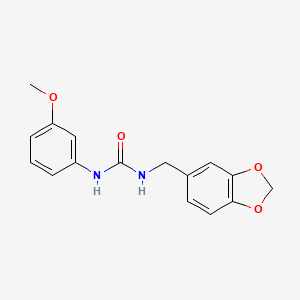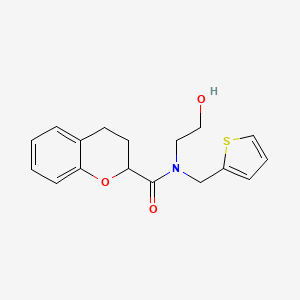
N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide, also known as HTCC, is a synthetic compound that has gained attention in the scientific community due to its potential use in medical research.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide involves its ability to target and inhibit the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, and to induce the expression of p53, a tumor suppressor protein that plays a key role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cancer cells, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of the cell cycle. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, this compound has been found to have low toxicity and good bioavailability, which makes it a promising candidate for further research. However, one limitation of using this compound is its relatively low solubility in water, which may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide, including the development of more efficient synthesis methods, the optimization of its therapeutic potential through the use of combination therapies, and the exploration of its potential applications in other areas of medical research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Synthesemethoden
N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide is synthesized through a multi-step process that involves the reaction of 2-hydroxyethylamine with 2-thienylmethanol in the presence of a catalyst. The resulting intermediate is then reacted with chromane-2-carboxylic acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N-(2-thienylmethyl)chromane-2-carboxamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-10-9-18(12-14-5-3-11-22-14)17(20)16-8-7-13-4-1-2-6-15(13)21-16/h1-6,11,16,19H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGIWAKLWOHZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N(CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methylbutyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5320650.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5320658.png)
![4-[1-(3,5-difluoro-4-methoxybenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5320660.png)
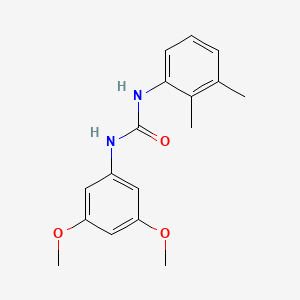
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5320667.png)
![2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5320675.png)
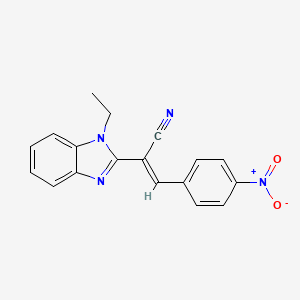
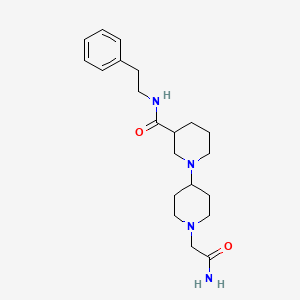
hydrazone](/img/structure/B5320695.png)

![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320706.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5320712.png)
![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5320719.png)
